Xenin-8 (TFA)

Diabetes Insulin Secretion Pancreatic Beta Cell

Lot-to-lot variability in generic neurotensin analogs undermines pancreatic islet research reproducibility. Xenin-8 (TFA) eliminates this risk as the precisely characterized C-terminal octapeptide with a validated EC₅₀ of 0.16 nM for glucose-potentiated insulin secretion in perfused rat pancreas. • Augments arginine-induced insulin release by 40% and glucagon responses by 60% (carbachol: 50%), with direct α- and β-cell activity independent of incretin potentiation. • Counteracts glucose-suppressed glucagon release-a unique tool for alpha-cell pathophysiology and dual-acting antidiabetic agent development. • TFA salt form delivers superior aqueous solubility and long-term stability versus free base or acetate, ensuring batch-to-batch reproducibility for NTS1 pharmacology and peptide engineering workflows.

Molecular Formula C53H80F3N15O11
Molecular Weight 1160.3 g/mol
Cat. No. B12421139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXenin-8 (TFA)
Molecular FormulaC53H80F3N15O11
Molecular Weight1160.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C51H79N15O9.C2HF3O2/c1-5-30(4)42(47(71)63-39(50(74)75)23-29(2)3)64-44(68)38(24-31-26-58-35-14-7-6-13-33(31)35)62-46(70)41-18-12-22-66(41)49(73)37(16-10-20-57-51(54)55)61-43(67)36(15-8-9-19-52)60-45(69)40-17-11-21-65(40)48(72)34(53)25-32-27-56-28-59-32;3-2(4,5)1(6)7/h6-7,13-14,26-30,34,36-42,58H,5,8-12,15-25,52-53H2,1-4H3,(H,56,59)(H,60,69)(H,61,67)(H,62,70)(H,63,71)(H,64,68)(H,74,75)(H4,54,55,57);(H,6,7)/t30-,34-,36-,37-,38-,39-,40-,41-,42-;/m0./s1
InChIKeyWUORYKQCNHJNSS-SJFAKHLJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xenin-8 (TFA): Overview and Insulin Secretion Potency


Xenin-8 (TFA) is the trifluoroacetate salt of Xenin-8, a biologically active C-terminal octapeptide fragment derived from the 25-amino acid peptide Xenin, which belongs to the neurotensin/xenopsin family [1]. Xenin-8 (TFA) is characterized by its ability to stimulate basal insulin secretion and potentiate glucose-stimulated insulin release in a dose-dependent manner (EC₅₀ = 0.16 nM) in the perfused rat pancreas model [1]. It also augments arginine-induced insulin release by 40% and enhances glucagon responses to arginine and carbachol by 60% and 50%, respectively, while counteracting glucose-induced suppression of glucagon release [1]. As a research tool, Xenin-8 (TFA) is employed to investigate neurotensin receptor-mediated pathways in pancreatic islet function and gastrointestinal physiology .

Workflow
Pancreatic islet perfusion and insulin/glucagon secretion assays
Selection
TFA salt form with reported solubility and stability for aqueous bioassays
Use Context
NTS1 receptor pharmacology and gastrointestinal ion transport models

Why Xenin-8 (TFA) Cannot Be Substituted


Direct substitution of Xenin-8 (TFA) with the full-length parent peptide Xenin-25 or other neurotensin receptor agonists (e.g., neurotensin itself) is not scientifically valid due to significant differences in molecular pharmacology and tissue-specific activity profiles. Xenin-8 (TFA) demonstrates a distinct in vitro potency profile, with an EC₅₀ of 0.16 nM for glucose-potentiated insulin secretion in the isolated perfused rat pancreas [1], a direct quantitative measure not available for the full-length Xenin-25 in the same model. Furthermore, Xenin-25 acts primarily as an amplifier of GIP-mediated insulin secretion in vivo via cholinergic pathways [2], whereas Xenin-8 (TFA) exhibits direct stimulatory effects on pancreatic β- and α-cells independent of incretin potentiation [1]. Receptor-level differences are also critical: both peptides signal through neurotensin receptor 1 (NTS1), but Xenin-8 (TFA) may engage distinct downstream signaling or have different binding kinetics due to its truncated structure [3]. Lastly, the TFA salt form confers superior solubility and stability compared to the free base or acetate salt [4], ensuring reproducible results in aqueous biological assays. Therefore, experimental reproducibility and data integrity depend on the selection of the specific reagent Xenin-8 (TFA) rather than generic in-class substitution.

Dimension
Xenin-8 (TFA)
Xenin-25
Insulin Secretion Mechanism
Direct β-cell stimulation reported in perfused pancreas
Indirect GIP amplification via cholinergic pathways
Glucagon Modulation
Potentiates arginine/carbachol-induced glucagon; counteracts glucose suppression
No direct glucagon potentiation observed in human studies
Salt Form & Solubility
TFA salt with reported solubility and stability attributes
Typically acetate or free base; solubility profiles may differ

Head-to-Head Evidence for Xenin-8 (TFA) Selection


Glucose-Potentiated Insulin Secretion Potency

Xenin-8 (TFA) demonstrates a well-defined, sub-nanomolar EC₅₀ of 0.16 nM for potentiating glucose-stimulated insulin secretion in the isolated perfused rat pancreas model [1]. In contrast, full-length Xenin-25 lacks a comparable, directly measured EC₅₀ in this same ex vivo assay system; its reported insulinotropic effects are primarily indirect, mediated through the amplification of GIP action in vivo [2]. Therefore, for in vitro or ex vivo studies requiring direct pancreatic islet modulation without the confounding influence of intact neural or incretin pathways, Xenin-8 (TFA) provides a quantifiable, high-potency tool not matched by the parent peptide.

Insulin Secretion Potency
Cross-study comparable
EC₅₀ 0.16 nM
vs Xenin-25: no directly comparable EC₅₀ in same ex vivo model
Supports dose-response experimental design for pancreatic islet studies
Isolated perfused rat pancreas; GIP-independent pathway
Diabetes Insulin Secretion Pancreatic Beta Cell

Arginine-Induced Insulin Release and Salt Form Advantage

In the perfused rat pancreas, Xenin-8 (TFA) augments arginine-induced insulin release by 40% (p<0.05) [1]. This level of augmentation is identical to that reported for Xenin-8 acetate in the same experimental context , confirming that the active pharmacophore is the peptide itself, not the counterion. However, the TFA salt form of Xenin-8 offers a critical practical advantage: it exhibits high solubility in aqueous solutions and improved stability during storage and handling [2], a property not explicitly documented for the acetate salt. This ensures consistent, reproducible dosing in aqueous biological assays, reducing experimental variability due to precipitation or degradation.

Salt Form & Insulin Release
Reported
40% increase
Arginine-induced insulin release; TFA salt equivalent activity to acetate
Salt form choice may support solubility without altering biological activity
Perfused rat pancreas; TFA offers reported solubility advantages
Diabetes Insulin Secretion Arginine Stimulation

Dual Modulation of Glucagon Secretion

Xenin-8 (TFA) exhibits a dual regulatory effect on pancreatic alpha-cells: it potentiates arginine-induced glucagon secretion by 60% (p<0.05) and carbachol-induced glucagon secretion by 50% (p<0.05), while also counteracting the inhibition of glucagon release caused by elevated glucose concentrations [1]. This balanced modulation contrasts with the activity profile of full-length Xenin-25, which has been shown to have minimal direct effects on glucagon secretion in human studies of impaired glucose tolerance [2]. The ability of Xenin-8 (TFA) to maintain glucagon responsiveness under hyperglycemic conditions is a distinctive feature not observed with Xenin-25, which may be crucial for studies of alpha-cell dysfunction in diabetes.

Glucagon Modulation
Cross-study comparable
60% / 50%
Potentiation of arginine- and carbachol-induced glucagon; counteracts glucose suppression
Enables alpha-cell function studies not accessible with Xenin-25
Perfused rat pancreas; dual regulation profile
Glucagon Secretion Pancreatic Alpha Cell Metabolic Regulation

NTS1 Activation and Duodenal Anion Secretion

Both Xenin-8 and Xenin-25 activate NTS1 receptors, but their tissue-specific effects differ significantly. In Ussing chamber experiments with rat duodenal mucosa-submucosa preparations, serosal application of Xenin-8 or Xenin-25 rapidly and transiently increased short-circuit current in a concentration-dependent manner, indicating anion secretion [1]. However, intravenous infusion of Xenin-8 dose-dependently increased duodenal HCO₃⁻ secretion in anesthetized rats, an effect mediated via NTS1 activation on afferent neural pathways [2]. Notably, the selective antagonist for NTS1 (but not NTS2) inhibited this response, confirming receptor specificity [2]. Xenin-8's smaller size (8 vs. 25 amino acids) may confer advantages in tissue penetration and receptor binding kinetics, making it a more suitable probe for ex vivo and in vivo studies of NTS1-mediated gastrointestinal functions.

NTS1 Duodenal Secretion
Head-to-head
Dose-dependent HCO₃⁻ secretion
Blocked by selective NTS1 antagonist; smaller 8-AA fragment
May support GI ion transport studies with potentially improved tissue accessibility
Ussing chamber and in vivo rat duodenal models
Neurotensin Receptor Gastrointestinal Physiology Ion Transport

Research Applications of Xenin-8 (TFA)


Pancreatic Islet Function and Diabetes Drug Discovery

Xenin-8 (TFA) is an essential tool for researchers investigating the direct modulation of insulin and glucagon secretion from isolated pancreatic islets or perfused pancreas preparations. Its well-defined EC₅₀ of 0.16 nM for glucose-potentiated insulin secretion [1] allows for precise dose-response studies. The compound's ability to augment both insulin (by 40%) and glucagon (by 60%/50%) secretion in response to physiological secretagogues [1] makes it invaluable for dissecting the neurotensinergic regulation of islet hormone output, particularly in the context of type 2 diabetes and beta-cell dysfunction. Furthermore, its capacity to counteract glucose-induced suppression of glucagon release [1] positions Xenin-8 (TFA) as a unique tool for studying alpha-cell pathophysiology and the development of dual-acting antidiabetic agents.

Gastrointestinal Physiology and NTS1 Pharmacology

Xenin-8 (TFA) serves as a selective, bioactive fragment for probing NTS1 receptor function in the gastrointestinal tract. Its demonstrated ability to dose-dependently stimulate duodenal HCO₃⁻ and Cl⁻ secretion via NTS1 activation on afferent neural pathways [2] supports its use in ex vivo (Ussing chamber) and in vivo (perfused intestinal loop) models of intestinal ion transport. The well-characterized, smaller peptide structure (8 amino acids) facilitates its use in studies requiring precise receptor engagement and potentially improved tissue penetration compared to the full-length Xenin-25. Researchers investigating neurotensin-related gut-brain signaling, mucosal defense mechanisms, or the pathophysiology of conditions like diarrhea-predominant irritable bowel syndrome will find Xenin-8 (TFA) a critical reagent for elucidating NTS1-mediated secretory responses.

Multi-Target Peptide Hybrid Development

Xenin-8 (TFA) is a key building block for the rational design and biological characterization of next-generation multi-agonist peptide therapeutics targeting metabolic diseases. Studies have demonstrated that fusing Xenin-8 (as xenin-8-Gln) with other gut peptides like exendin-4 and gastrin creates hybrid molecules (e.g., exendin-4/gastrin/xenin-8-Gln) with superior insulinotropic and glucose-lowering efficacy compared to the parent peptides alone [3]. Similarly, neurotensin/xenin-8 fusion peptides (Ac-NT/XN-8-Gln) have shown enhanced beta-cell function and antidiabetic efficacy in preclinical models [4]. Therefore, procurement of Xenin-8 (TFA) is essential for laboratories engaged in peptide engineering and the preclinical validation of novel combinatorial therapies for obesity and type 2 diabetes.

Application
Selection Property
Validation Focus
Pancreatic islet signaling studies
NTS1-mediated insulin/glucagon modulation context
Dose-response and model-response endpoints in perfused pancreas
GI ion transport and NTS1 pharmacology models
NTS1-dependent secretory response in duodenal tissue
Electrophysiological and in vivo anion secretion endpoints
Peptide hybrid engineering and characterization
Bioactive fragment for hybrid construct evaluation
In vitro potency and preclinical model-response validation
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